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Compound of Interest

Compound Name:
4-Hydroxy-3-phenyl-2(5H)-

furanone

Cat. No.: B1505708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-
Hydroxy-3-phenyl-2(5H)-furanone. Due to the limited availability of direct experimental

spectra for this specific compound in publicly accessible literature, this guide presents

predicted data based on the analysis of structurally similar compounds and established

spectroscopic principles. This information is intended to serve as a valuable resource for

researchers involved in the synthesis, identification, and characterization of furanone

derivatives.

Introduction
4-Hydroxy-3-phenyl-2(5H)-furanone belongs to the furanone class of heterocyclic

compounds, which are of significant interest in medicinal chemistry and drug development due

to their diverse biological activities. A thorough understanding of the spectroscopic properties of

this molecule is crucial for its unambiguous identification, purity assessment, and structural

elucidation during synthesis and subsequent studies. This guide covers the key spectroscopic

techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).
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The following tables summarize the predicted quantitative spectroscopic data for 4-Hydroxy-3-
phenyl-2(5H)-furanone. These predictions are derived from the analysis of spectroscopic data

of closely related furanone derivatives and general principles of spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J,
Hz)

~7.40 - 7.20 m 5H Phenyl-H -

~4.80 s 2H C₅-H₂ -

~5.50 br s 1H O₄-H -

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~175 C₂ (C=O)

~165 C₄ (C-OH)

~130 Phenyl C (quaternary)

~129.5 Phenyl C-H

~128.8 Phenyl C-H

~128.5 Phenyl C-H

~115 C₃

~70 C₅

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (hydroxyl)

3100 - 3000 Medium C-H stretch (aromatic)

~2900 Weak C-H stretch (aliphatic CH₂)

~1750 Strong C=O stretch (lactone)

~1650 Medium C=C stretch (furanone ring)

1600, 1490, 1450 Medium to Weak C=C stretch (aromatic ring)

~1200 Medium C-O stretch (lactone)

Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment Ion

176 [M]⁺ (Molecular Ion)

148 [M - CO]⁺

118 [M - CO - H₂O]⁺

105 [C₆H₅CO]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Experimental Protocols
While specific protocols for 4-Hydroxy-3-phenyl-2(5H)-furanone are not available, the

following are general methodologies for the spectroscopic analysis of furanone derivatives.

NMR Spectroscopy
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a high-field

NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for data
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acquisition. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. The

sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, often via a direct insertion probe or after

separation by gas chromatography (GC-MS). The fragmentation pattern is analyzed to

determine the molecular weight and deduce the structure of the compound.
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General Workflow of Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway
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Predicted MS Fragmentation of 4-Hydroxy-3-phenyl-2(5H)-furanone
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Caption: Predicted fragmentation pathway of 4-Hydroxy-3-phenyl-2(5H)-furanone in Mass

Spectrometry.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 4-Hydroxy-3-phenyl-2(5H)-furanone. The predicted data and general

experimental protocols are intended to aid researchers in the identification and characterization

of this and related furanone derivatives. It is important to note that the presented spectral data

are predictive and should be confirmed by experimental analysis upon synthesis and

purification of the compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydroxy-3-phenyl-2(5H)-
furanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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